Ethyl 2-(2-aminothiazol-5-yl)acetate
Overview
Description
Ethyl 2-(2-aminothiazol-5-yl)acetate: is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .
Mechanism of Action
Target of Action
Ethyl 2-(2-aminothiazol-5-yl)acetate is a derivative of 2-aminothiazole . The primary targets of 2-aminothiazoles are cyclin-dependent kinase 5 (CDK5) . CDK5 plays a crucial role in the regulation of neuron development and function.
Mode of Action
The compound interacts with its target, CDK5, by inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, primarily in neurons, where CDK5 is predominantly active.
Biochemical Pathways
The inhibition of CDK5 affects several biochemical pathways. Most notably, it impacts the regulation of neuronal development and function. This includes processes such as neuron migration, synaptic plasticity, and neuronal survival .
Pharmacokinetics
Factors such as its lipophilicity and water solubility would influence how well the compound is absorbed and distributed within the body.
Result of Action
The inhibition of CDK5 by this compound can lead to changes in neuronal function. This could potentially have therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity profile suggests that it may react violently when nitrated with nitric or nitric-sulfuric acids .
Biochemical Analysis
Biochemical Properties
It is known to be an organic ligand, possessing strong coordination ability due to the presence of nitrogen and oxygen coordination atoms
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate typically begins with the reaction of ethyl bromoacetate with thiourea in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(2-aminothiazol-5-yl)acetate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones, and acid catalysts.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified electronic properties.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
Biological Activity: Exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine:
Drug Development: Serves as a building block for the synthesis of drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
- Ethyl 2-(2-aminothiazol-4-yl)acetate
- Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
- 2-Amino-5-thiazoleacetic Acid Ethyl Ester
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQWKNSZPGYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352068 | |
Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62557-32-8 | |
Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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